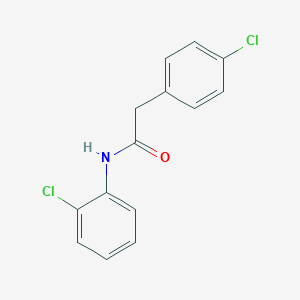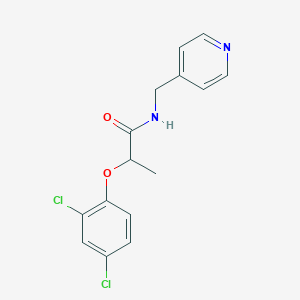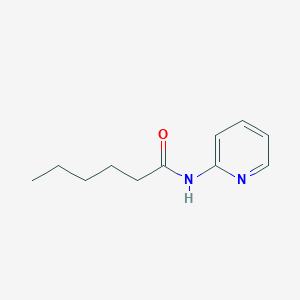
N-(2-pyridinyl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-pyridinyl)hexanamide, also known as PHA-767491, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound belongs to the class of N-heterocyclic compounds and has been shown to exhibit promising anti-tumor properties in preclinical studies.
作用機序
The mechanism of action of N-(2-pyridinyl)hexanamide involves the inhibition of checkpoint kinase 1 (Chk1), a protein kinase that plays a critical role in the DNA damage response pathway. By inhibiting Chk1, N-(2-pyridinyl)hexanamide prevents cancer cells from repairing DNA damage, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(2-pyridinyl)hexanamide has been shown to exhibit a potent anti-proliferative effect on cancer cells, both in vitro and in vivo. It has also been demonstrated to induce DNA damage and activate the p53 pathway, a tumor suppressor pathway that plays a crucial role in preventing the development of cancer.
実験室実験の利点と制限
One of the advantages of using N-(2-pyridinyl)hexanamide in lab experiments is its high potency and specificity towards Chk1. This makes it an ideal tool for studying the DNA damage response pathway and its role in cancer development. However, one of the limitations of using N-(2-pyridinyl)hexanamide is its potential toxicity towards non-cancerous cells, which could limit its clinical applications.
将来の方向性
There are several future directions for research on N-(2-pyridinyl)hexanamide. One area of interest is the development of novel drug delivery systems to enhance the bioavailability and efficacy of N-(2-pyridinyl)hexanamide. Another area of research is the identification of biomarkers that could predict the response of cancer cells to N-(2-pyridinyl)hexanamide, which could help in the selection of patients who are likely to benefit from this treatment. Moreover, the combination of N-(2-pyridinyl)hexanamide with other anti-cancer agents could be explored to enhance its therapeutic potential.
合成法
The synthesis of N-(2-pyridinyl)hexanamide involves the reaction of 2-bromopyridine with hexanoyl chloride in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain N-(2-pyridinyl)hexanamide in high yields.
科学的研究の応用
N-(2-pyridinyl)hexanamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, it has been demonstrated to sensitize cancer cells to chemotherapy and radiation therapy. These findings suggest that N-(2-pyridinyl)hexanamide could be used as an adjuvant therapy to enhance the efficacy of conventional cancer treatments.
特性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC名 |
N-pyridin-2-ylhexanamide |
InChI |
InChI=1S/C11H16N2O/c1-2-3-4-8-11(14)13-10-7-5-6-9-12-10/h5-7,9H,2-4,8H2,1H3,(H,12,13,14) |
InChIキー |
ONXDNAANSGIYKR-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=CC=CC=N1 |
正規SMILES |
CCCCCC(=O)NC1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



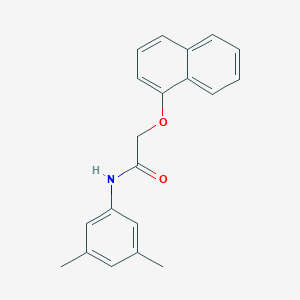

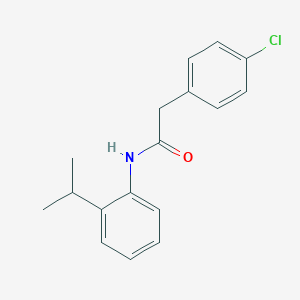
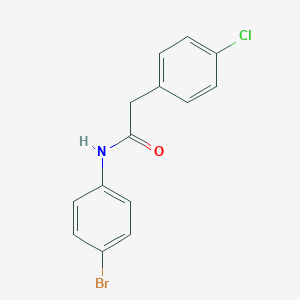


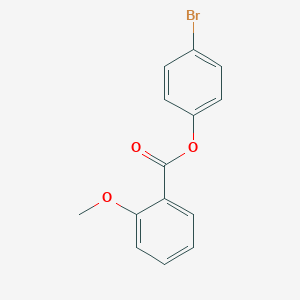



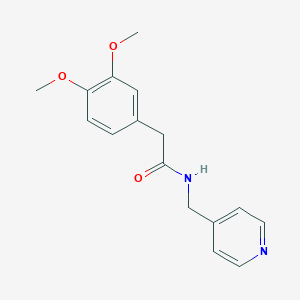
![N-[4-(diethylamino)phenyl]hexanamide](/img/structure/B291485.png)
